2-chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide
Description
2-Chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide is a substituted benzamide derivative characterized by a chloro-fluoro-substituted benzoyl group and a 2-(methylsulfanyl)phenylamine moiety. The methylsulfanyl (SCH₃) group at the ortho position of the aniline ring introduces steric and electronic effects, influencing molecular interactions such as hydrogen bonding and hydrophobic interactions. These structural features may enhance stability and influence solubility and bioavailability.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(2-methylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNOS/c1-19-13-5-3-2-4-12(13)17-14(18)10-7-6-9(16)8-11(10)15/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYMWLIKQUTIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Acylation: The amine is acylated to form the benzamide structure.
Substitution: The chloro and fluoro substituents are introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of 2-chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide and related benzamides:
*Calculated based on formula; †Estimated using analogous compounds.
Functional Group Impact on Properties
- Fluorine in the target compound and ’s derivative enhances metabolic stability and may participate in halogen bonding with biological targets .
- Sulfur-Containing Groups: Methylsulfanyl (SCH₃) in the target compound contributes to moderate lipophilicity (logP ~3.5), favoring membrane permeability. In contrast, methylsulfonyl (SO₂CH₃) in ’s compound increases polarity, reducing logP (~2.8) and likely improving aqueous solubility .
- Steric and Conformational Effects: The ethyl linker in ’s compound adds flexibility, possibly enabling better binding to flexible enzyme pockets compared to the rigid aniline ring in the target compound .
Biological Activity
2-Chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide is an organic compound with the molecular formula C14H11ClFNOS and a molecular weight of 295.76 g/mol. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound possesses several notable chemical properties:
- Molecular Weight: 295.76 g/mol
- LogP: 3.9415 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors: 3
- Hydrogen Bond Donors: 1
- Polar Surface Area: 22.6318 Ų
These properties suggest that the compound may have suitable characteristics for bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzamide compounds, including 2-chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide, exhibit significant antimicrobial properties. A study evaluated various benzimidazole derivatives, which share structural similarities with our compound, demonstrating promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar substituents showed minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Similar benzamide derivatives have been investigated for their inhibitory effects on histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and survival. For example, a related compound demonstrated an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating strong antiproliferative activity . The mechanism of action likely involves the modulation of gene expression through HDAC inhibition.
The biological activity of 2-chloro-4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide may be attributed to its ability to interact with specific molecular targets within cells. The compound can bind to enzymes or receptors, leading to alterations in their activity. For instance, its structural features allow it to potentially inhibit key enzymes involved in tumor growth and microbial resistance.
Case Studies
-
Antimicrobial Evaluation:
In vitro studies have shown that similar compounds exhibit significant antimicrobial activity against various strains of bacteria and fungi. A derivative demonstrated an MIC of 50 μg/ml against S. typhi, outperforming standard antibiotics such as ampicillin . -
Anticancer Research:
A study on a closely related benzamide showed that it could induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase, further supporting its role as a potential anticancer agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H11ClFNOS |
| Molecular Weight | 295.76 g/mol |
| LogP | 3.9415 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 22.6318 Ų |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
